molecular formula C13H13IN2O3S B3486880 3-iodo-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

3-iodo-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B3486880
M. Wt: 404.23 g/mol
InChI Key: OMXBHZNXYUUVNL-UHFFFAOYSA-N
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Description

The compound “3-iodo-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide” is likely a complex organic molecule. It contains an iodine atom, a methoxy group (-OCH3), a pyridinylmethyl group attached to a benzene ring, and a sulfonamide group (-SO2NH2). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be a subject of research in organic chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the iodine, methoxy, and sulfonamide groups, and the formation of the pyridinylmethyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodine atom, which is a heavy atom, could make the compound’s structure more complex. The methoxy, pyridinylmethyl, and sulfonamide groups could also contribute to the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The iodine atom might make the compound susceptible to reactions involving halogen exchange. The sulfonamide group could potentially participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of its functional groups, and the presence of the iodine atom .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds with similar structures are used in a variety of applications, from medicinal chemistry to materials science .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The study of new compounds like “3-iodo-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide” can lead to the discovery of new reactions, the development of new synthetic methods, or the creation of new materials with unique properties. Future research could also explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science .

Properties

IUPAC Name

3-iodo-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O3S/c1-19-13-6-5-11(8-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXBHZNXYUUVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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